2-(3-Bromo-phenoxymethyl)-[1,3]dioxolane
Description
Properties
IUPAC Name |
2-[(3-bromophenoxy)methyl]-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c11-8-2-1-3-9(6-8)14-7-10-12-4-5-13-10/h1-3,6,10H,4-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCOLMJRVZJOQKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)COC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10590063 | |
| Record name | 2-[(3-Bromophenoxy)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10590063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850348-68-4 | |
| Record name | 2-[(3-Bromophenoxy)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10590063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-(3-Bromo-phenoxymethyl)-[1,3]dioxolane can be achieved through several methods. One common approach involves the reaction of 3-bromophenol with formaldehyde and ethylene glycol under acidic conditions to form the desired dioxolane ring . Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
2-(3-Bromo-phenoxymethyl)-[1,3]dioxolane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding phenolic or quinone derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of phenoxymethyl derivatives.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3-Bromo-phenoxymethyl)-[1,3]dioxolane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(3-Bromo-phenoxymethyl)-[1,3]dioxolane involves its interaction with molecular targets through its bromine and dioxolane functional groups. These interactions can lead to the formation of covalent bonds with target molecules, affecting their structure and function. The pathways involved may include nucleophilic substitution and electrophilic addition reactions .
Comparison with Similar Compounds
Similar compounds to 2-(3-Bromo-phenoxymethyl)-[1,3]dioxolane include:
- 2-(3-Chloro-phenoxymethyl)-[1,3]dioxolane
- 2-(3-Fluoro-phenoxymethyl)-[1,3]dioxolane
- 2-(3-Iodo-phenoxymethyl)-[1,3]dioxolane
These compounds share similar structures but differ in the halogen atom attached to the phenoxy group. The uniqueness of 2-(3-Bromo-phenoxymethyl)-[1,3]dioxolane lies in its specific reactivity and applications due to the presence of the bromine atom .
Biological Activity
2-(3-Bromo-phenoxymethyl)-[1,3]dioxolane is a chemical compound characterized by a dioxolane ring and a bromophenyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity associated with this compound, summarizing key findings from various studies.
Antimicrobial Activity
Research has indicated that compounds containing the dioxolane structure often exhibit significant antimicrobial properties. A study on various dioxolane derivatives showed that many of them demonstrated antibacterial and antifungal activities against common pathogens such as Staphylococcus aureus and Candida albicans .
Table 1: Antimicrobial Activity of Dioxolane Derivatives
| Compound Name | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (MIC µg/mL) |
|---|---|---|
| 2-(3-Bromo-phenoxymethyl)-[1,3]dioxolane | 500-1000 | 250-500 |
| Dioxolane A | 250-500 | 125-250 |
| Dioxolane B | 1000 | 500 |
MIC: Minimum Inhibitory Concentration
The results indicate that 2-(3-Bromo-phenoxymethyl)-[1,3]dioxolane possesses moderate antimicrobial activity, making it a candidate for further development in therapeutic applications.
Anticancer Potential
In addition to its antimicrobial properties, this compound has been investigated for its potential anticancer effects. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest .
Case Study: Anticancer Effects
A study conducted on various cancer cell lines demonstrated that 2-(3-Bromo-phenoxymethyl)-[1,3]dioxolane exhibited cytotoxic effects, particularly against breast cancer cells (MCF-7). The compound was found to reduce cell viability significantly at concentrations ranging from 10 to 50 µM over a period of 48 hours.
The biological activity of 2-(3-Bromo-phenoxymethyl)-[1,3]dioxolane is believed to stem from its ability to interact with specific molecular targets. The bromophenyl group may enhance lipophilicity, facilitating cellular uptake and interaction with cellular membranes or receptors. This interaction can lead to alterations in cellular signaling pathways associated with growth and apoptosis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
